Cas no 369604-02-4 (8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
369604-02-4 structure
商品名:8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:369604-02-4
MF:C19H24N4O2S
メガワット:372.484462738037
CID:6100669
PubChem ID:3111738

8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-[(1-methylpropyl)thio]-7-(3-phenylpropyl)-
    • 369604-02-4
    • 8-butan-2-ylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
    • AKOS000717465
    • AKOS016336855
    • Oprea1_254863
    • 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
    • Z223847182
    • Oprea1_177464
    • F0372-0196
    • インチ: 1S/C19H24N4O2S/c1-4-13(2)26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,21,24,25)
    • InChIKey: LJPMGRNOCHWALA-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1SC(C)CC

計算された属性

  • せいみつぶんしりょう: 372.16199719g/mol
  • どういたいしつりょう: 372.16199719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 92.5Ų

8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0372-0196-30mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0372-0196-15mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0372-0196-25mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0372-0196-20μmol
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0372-0196-5μmol
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0372-0196-5mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0372-0196-2μmol
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0372-0196-3mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0372-0196-20mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0372-0196-40mg
8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
369604-02-4 90%+
40mg
$140.0 2023-05-17

8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Recent Advances in the Study of 8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 369604-02-4)

The compound 8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 369604-02-4) has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This purine derivative, characterized by its unique structural modifications, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent investigations have focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic pathway that improves yield and purity, addressing previous challenges in large-scale production. The modified synthesis involves a multi-step process that ensures the precise incorporation of the butan-2-ylsulfanyl and phenylpropyl groups, which are critical for the compound's activity.

Pharmacological evaluations have revealed that 369604-02-4 exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro studies demonstrated its ability to selectively target cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Furthermore, molecular docking simulations have provided insights into the binding interactions between the compound and the COX-2 active site, highlighting the role of the phenylpropyl moiety in stabilizing the enzyme-inhibitor complex.

In addition to its anti-inflammatory properties, preliminary in vivo studies have explored the compound's efficacy in animal models of neurodegenerative diseases. A 2024 study in Neuropharmacology reported that 369604-02-4 significantly reduced oxidative stress markers and improved cognitive function in mice with induced Alzheimer's-like pathology. These findings underscore the compound's multifunctional potential, though further research is needed to validate its safety and efficacy in humans.

The pharmacokinetic profile of 8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been a focal point of recent research. A pharmacokinetic study in rats revealed a half-life of approximately 4.5 hours and moderate oral bioavailability (45-50%), which could be optimized through formulation strategies. Researchers are currently investigating prodrug approaches and nano-carrier systems to enhance its absorption and distribution.

Despite these promising developments, challenges remain in the clinical translation of 369604-02-4. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, the latest research on 8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione highlights its potential as a versatile bioactive molecule with applications in inflammation and neurodegeneration. Continued exploration of its mechanisms and optimization of its pharmacological properties will be crucial for its future development.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd